molecular formula C8H6F3N3O B2506663 1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 72567-46-5

1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2506663
CAS RN: 72567-46-5
M. Wt: 217.151
InChI Key: ZOXVCMNBTRKCKZ-UHFFFAOYSA-N
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Description

The compound "1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" is a derivative of dihydropyridine, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests potential reactivity due to the presence of multiple functional groups such as the amino group, the nitrile group, and the trifluoromethyl group.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves multicomponent reactions, as seen in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives and polyfunctionalized 2-amino-1-methyl-6-(methylthio)-5-nitro-4-aryl-1,4-dihydropyridine-3-carbonitriles . These methods typically involve the condensation of various starting materials such as aldehydes, malononitrile, and other active methylene compounds in the presence of catalysts or under specific conditions like electrolysis.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and reactivity. For instance, the crystal structure of related compounds has been determined by X-ray crystallography, revealing specific details about the arrangement of atoms and the presence of hydrogen bonding in the solid state .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo a range of chemical reactions, often facilitated by their reactive functional groups. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives . Additionally, the reactivity of the amino group in such compounds can lead to further derivatization, as seen in the synthesis of tris-sulfonyl derivatives from 2,6-diamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density and polarity of the molecule, potentially impacting its solubility, stability, and reactivity. The antibacterial and antifungal activities of some dihydropyridine derivatives have been evaluated, indicating that these compounds can exhibit significant biological activity .

Scientific Research Applications

Optoelectronic Device Applications

The compound 1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has been studied for its potential in optoelectronic applications. A study by Roushdy et al. (2019) showed that a similar compound exhibited increased photocurrent and photosensitivity with increased illumination intensity, suggesting its usefulness in the construction of optoelectronic devices (Roushdy et al., 2019).

Chemical Synthesis and Structural Analysis

In chemical synthesis, this compound has been used as a precursor or intermediate in various reactions. Khrustaleva et al. (2014) reported its involvement in the synthesis of Pyrido[1,2-a][1,3,5]Triazine derivatives, indicating its versatility in organic synthesis (Khrustaleva et al., 2014). Sukach et al. (2015) used a related compound for synthesizing new trifluoromethylated analogues of 4,5‐Dihydroorotic acid, demonstrating its utility in creating novel organic molecules (Sukach et al., 2015).

Spectroscopy and Crystallography

The compound has been subject to various spectroscopic and crystallographic analyses. Cetina et al. (2010) conducted IR and electronic spectroscopy on related pyridine derivatives to understand their structural features (Cetina et al., 2010). Similarly, Naghiyev et al. (2022) investigated the crystal structures and Hirshfeld surface analyses of similar compounds, providing insights into their molecular configurations (Naghiyev et al., 2022).

properties

IUPAC Name

1-amino-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-4-2-6(8(9,10)11)5(3-12)7(15)14(4)13/h2H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXVCMNBTRKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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